molecular formula C4H3Cl2NOS B8329961 3-Hydroxymethyl-4,5-dichloroisothiazole

3-Hydroxymethyl-4,5-dichloroisothiazole

Cat. No. B8329961
M. Wt: 184.04 g/mol
InChI Key: KJCSNXOBSSRNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethyl-4,5-dichloroisothiazole is a useful research compound. Its molecular formula is C4H3Cl2NOS and its molecular weight is 184.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxymethyl-4,5-dichloroisothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-4,5-dichloroisothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C4H3Cl2NOS

Molecular Weight

184.04 g/mol

IUPAC Name

(4,5-dichloro-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)7-9-4(3)6/h8H,1H2

InChI Key

KJCSNXOBSSRNMM-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=C1Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add sodium borohydride (76 mg, 2.0 mmol) to methyl 4,5-dichloroisothiazole-3-carboxylate (212 mg, 1.0 mmol) in ethanol (10 mL) at room temperature and stir overnight. Add water, extract with dichloromethane three times. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give (4,5-dichloroisothiazol-3-yl)-methanol as a white solid (141 mg, 77%). 1H NMR (400 MHz, MeOH-d4) 4.66 (s, 2H).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add LiBH4 (2.0 M in THF, 10 mL, 20 mmol) to a solution of 4,5-dichloro-isothiazole-3-carboxylic acid methyl ester (2.1 g, 10 mmol) in THF (60 mL). Stir at room temperature for one hour and then cool to 0° C. Carefully quench the reaction mixture with water (10 mL), then saturated aqueous NH4Cl (50 mL). Extract into EtOAc (100 mL), then dry (MgSO4), filter, and concentrate the organics to give 540 mg crude product as an orange syrup. Purify the syrup on silica gel (40 g) using 5-30% EtOAc/hexanes to give 310 mg (17%) of the title compound as a white solid. 1H-NMR (DMSO-d6) δ 5.55 (t, 1H, J=5.9 Hz), 4.52 (d, 2H, J=6.2 Hz).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
17%

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